Fluocinolone acetonide 21-aldehyde

描述

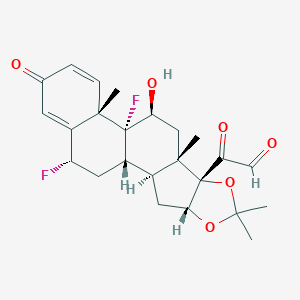

Fluocinolone acetonide 21-aldehyde: is a synthetic corticosteroid derivative. It is structurally related to fluocinolone acetonide, a widely used anti-inflammatory agent in dermatology. The compound is characterized by the presence of an aldehyde group at the 21st position, which distinguishes it from its parent compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of fluocinolone acetonide 21-aldehyde typically involves multiple steps starting from fluocinolone acetonide. The key steps include the selective oxidation of the 21-hydroxyl group to an aldehyde. Common reagents used for this oxidation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions to prevent over-oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

化学反应分析

Types of Reactions: Fluocinolone acetonide 21-aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones with amines or hydrazines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Primary amines or hydrazines in the presence of a catalyst.

Major Products:

Oxidation: Fluocinolone acetonide 21-carboxylic acid.

Reduction: Fluocinolone acetonide 21-alcohol.

Substitution: Fluocinolone acetonide 21-imine or 21-hydrazone.

科学研究应用

Pharmaceutical Quality Control

Fluocinolone acetonide 21-aldehyde is extensively used in the pharmaceutical industry for quality assurance purposes. It acts as an impurity standard for fluocinolone acetonide, ensuring that formulations meet regulatory standards. The International Conference on Harmonization (ICH) guidelines emphasize the importance of monitoring impurities to guarantee drug safety and efficacy. This compound aids in:

- Stability Testing : Ensuring that the active pharmaceutical ingredient (API) remains stable over its shelf life.

- Method Validation : Providing a reference for analytical methods used to quantify impurities in drug formulations.

- Abbreviated New Drug Application (ANDA) : Supporting the filing process with the FDA by demonstrating compliance with impurity limits .

Toxicology Studies

In toxicological assessments, this compound is utilized to evaluate the safety profiles of drug formulations. Its role includes:

- Assessing Metabolic Pathways : Understanding how the body metabolizes fluocinolone acetonide and its impurities.

- Identifying Toxicological Risks : Evaluating potential adverse effects associated with impurities during preclinical and clinical trials .

Research Applications

This compound is also significant in various research contexts:

- Dermatological Studies : As a corticosteroid, it is investigated for its anti-inflammatory properties and efficacy in treating skin conditions such as eczema and psoriasis .

- Pharmacokinetic Studies : Researchers study its absorption, distribution, metabolism, and excretion (ADME) to understand its therapeutic potential better .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for:

- High-Performance Liquid Chromatography (HPLC) : Used to ensure accurate quantification of fluocinolone acetonide levels in pharmaceutical preparations.

- Mass Spectrometry : Assisting in identifying and quantifying impurities during drug formulation analysis .

Case Study 1: Quality Control of Fluocinolone Formulations

A study conducted on fluocinolone acetonide formulations demonstrated that using this compound as an impurity standard allowed for precise monitoring of impurity levels during stability testing. The results indicated that formulations remained compliant with ICH guidelines over a specified shelf life.

Case Study 2: Toxicological Assessment

In a toxicology study assessing the safety of fluocinolone acetonide, researchers utilized this compound to evaluate metabolic pathways. The findings revealed that while fluocinolone was effective therapeutically, certain metabolites posed potential risks, underscoring the importance of monitoring impurities.

作用机制

Fluocinolone acetonide 21-aldehyde exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .

相似化合物的比较

Fluocinolone acetonide: The parent compound, widely used in dermatology.

Triamcinolone acetonide: Another corticosteroid with similar anti-inflammatory properties.

Betamethasone: A potent corticosteroid used in various inflammatory conditions.

Uniqueness: Fluocinolone acetonide 21-aldehyde is unique due to the presence of the aldehyde group, which imparts distinct chemical reactivity. This allows for the synthesis of novel derivatives and enhances its utility in research and industrial applications .

生物活性

Fluocinolone acetonide 21-aldehyde (FA-21-aldehyde) is a synthetic glucocorticoid derivative primarily utilized for its potent anti-inflammatory properties. This compound is recognized for its enhanced biological activity, particularly in dermatological applications, and is often employed in treating various skin disorders. This article delves into the biological activity of FA-21-aldehyde, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Fluocinolone acetonide is characterized by a fluorinated steroid structure that significantly enhances its glucocorticoid receptor (GR) binding affinity. The presence of a 21-aldehyde functional group further modifies its pharmacokinetic properties, allowing for improved efficacy in topical formulations.

- Molecular Formula : CHClFO

- Molecular Weight : 394.89 g/mol

- CAS Number : 67-73-2

Fluocinolone acetonide exerts its biological effects primarily through the following mechanisms:

- Glucocorticoid Receptor Activation : FA-21-aldehyde binds to GR with an IC50 value of approximately 2.0 nM, demonstrating high affinity and selectivity for this receptor .

- Anti-inflammatory Effects : The compound inhibits the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and associated symptoms in conditions such as dermatitis and psoriasis .

- Immunosuppressive Properties : By modulating immune responses, FA-21-aldehyde can effectively manage autoimmune skin disorders .

Pharmacological Profile

The pharmacological profile of FA-21-aldehyde reveals its effectiveness in various clinical settings:

- Topical Application : FA-21-aldehyde is commonly formulated in creams and ointments for direct application to inflamed skin areas.

- Ocular Delivery Systems : Recent studies have explored the use of FA in nanostructured lipid carriers (NLCs) for enhanced ocular bioavailability, demonstrating significant therapeutic potential in treating ocular inflammation .

Case Studies and Clinical Applications

Several studies have documented the efficacy of this compound in clinical practice:

- Dermatitis Management : A study involving patients with allergic contact dermatitis showed significant improvement when treated with FA-based formulations compared to standard corticosteroids .

- Psoriasis Treatment : In a clinical trial, patients with psoriasis experienced marked reductions in lesion severity when treated with FA ointments over a four-week period .

- Ocular Inflammation : Research on the delivery of FA via subconjunctival injections indicated high drug concentrations in ocular tissues, effectively reducing inflammation associated with uveitis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other corticosteroids:

| Compound | GR Binding Affinity (IC50) | Anti-inflammatory Activity | Topical Efficacy |

|---|---|---|---|

| This compound | 2.0 nM | High | Excellent |

| Betamethasone | 0.5 nM | Moderate | Good |

| Triamcinolone Acetonide | 1.5 nM | Moderate | Fair |

Future Directions

Research into this compound continues to expand, particularly in optimizing delivery systems and exploring its use in combination therapies. Ongoing studies aim to enhance its efficacy while minimizing potential side effects associated with long-term corticosteroid use.

属性

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,11,13-14,16-17,19,29H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGULWMUJNRGHHA-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C=O)C)O)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157578 | |

| Record name | Fluocinolone acetonide 21-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13242-30-3 | |

| Record name | Fluocinolone acetonide 21-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocinolone acetonide 21-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOCINOLONE ACETONIDE 21-ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K9NWZ23G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。